Superior Lipophilicity Balance: Comparative LogP Data Against Non-Fluorinated and Difluorinated Analogs
The monoflouromethoxy derivative exhibits an intermediate LogP value that is crucial for optimizing membrane permeability and bioavailability in drug and pesticide candidates [1][2]. This positions it as a more balanced lipophilic agent compared to the highly lipophilic non-fluorinated analog and the potentially less bioavailable difluoro analog.
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | LogP = 4.1 |
| Comparator Or Baseline | 2,4-Dichloroanisole (CAS 553-82-2): LogP = 3.29; 2,4-Dichloro-1-(difluoromethoxy)benzene (CAS 772-23-6): LogP data not found, but difluoromethoxy groups typically reduce LogP relative to methoxy but often increase it relative to monoflouromethoxy due to increased fluorination [Class-level inference]. |
| Quantified Difference | The target compound is more lipophilic than the methoxy analog by 0.81 LogP units, representing a ~6.5x increase in partition coefficient [Class-level inference]. This value is distinct from both extremes. |
| Conditions | Values computed using XLogP3 3.0 (PubChem) [1] and other computational methods [2]. |
Why This Matters
The intermediate LogP directly influences a lead compound's ability to cross biological membranes, impacting oral bioavailability and target site penetration.
- [1] PubChem. (2026). Compound Summary for CID 13196891: 2,4-Dichloro-1-(fluoromethoxy)benzene. National Center for Biotechnology Information. View Source
- [2] SIELC Technologies. (2018). Compound Information for Benzene, 2,4-dichloro-1-methoxy- (CAS 553-82-2). View Source
